

# Spectroscopic Profile of 2,7-Dimethylquinoline-4-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,7-Dimethylquinoline-4-carboxylic acid

Cat. No.: B1317886

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## Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,7-Dimethylquinoline-4-carboxylic acid** (CAS 892674-22-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, and expected characteristic Infrared (IR) and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with closely related analogs. Detailed experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows. The logical relationships in spectroscopic analysis for structural elucidation are visually represented.

## Introduction

**2,7-Dimethylquinoline-4-carboxylic acid** is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and comprehensive spectroscopic data is paramount for the unequivocal identification, purity assessment, and structural elucidation of such compounds during the research and development process. This guide serves as a foundational resource for scientists working with **2,7-Dimethylquinoline-4-carboxylic acid**, providing anticipated spectroscopic data and standardized methodologies for its characterization.

## Chemical Structure and Properties

- IUPAC Name: **2,7-Dimethylquinoline-4-carboxylic acid**
- CAS Number: 892674-22-5[1][2][3]
- Molecular Formula: C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub>[1][3]
- Molecular Weight: 201.22 g/mol [1][3]
- Chemical Structure:

## Spectroscopic Data

While specific experimental data for **2,7-Dimethylquinoline-4-carboxylic acid** is not readily available in the public domain, the following tables summarize the predicted and expected spectroscopic characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0 - 14.0	singlet	1H	-COOH
~8.0 - 8.2	doublet	1H	H5
~7.8 - 8.0	singlet	1H	H3
~7.6 - 7.8	singlet	1H	H8
~7.4 - 7.6	doublet	1H	H6
~2.8	singlet	3H	2-CH <sub>3</sub>
~2.5	singlet	3H	7-CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~168 - 172	-COOH
~158 - 162	C2
~148 - 152	C8a
~145 - 149	C4
~138 - 142	C7
~130 - 134	C5
~128 - 132	C8
~125 - 129	C6
~120 - 124	C4a
~118 - 122	C3
~25	2-CH <sub>3</sub>
~22	7-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring system.

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~1700-1725	Strong	C=O stretch (carboxylic acid)
~1600, ~1500, ~1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
~2900-3000	Weak-Medium	C-H stretch (methyl and aromatic)
~1300	Medium	C-O stretch
~900	Medium, Broad	O-H bend (out-of-plane)

## Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentations of the quinoline core.

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
201	[M] <sup>+</sup> (Molecular ion)
184	[M - OH] <sup>+</sup>
156	[M - COOH] <sup>+</sup>
128	[M - COOH - HCN] <sup>+</sup>

## Experimental Protocols

The following are general protocols for the spectroscopic analysis of solid organic compounds like **2,7-Dimethylquinoline-4-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- **$^1H$  NMR Acquisition:**
  - Tune and shim the instrument.
  - Acquire a one-pulse  $^1H$  spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **$^{13}C$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}C$  spectrum.
  - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to  $^1H$  NMR due to the lower natural abundance of  $^{13}C$ .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

## Infrared (IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

- **Sample Preparation:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.<sup>[4]</sup>

- Data Acquisition:
  - Obtain a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

## Mass Spectrometry (MS)

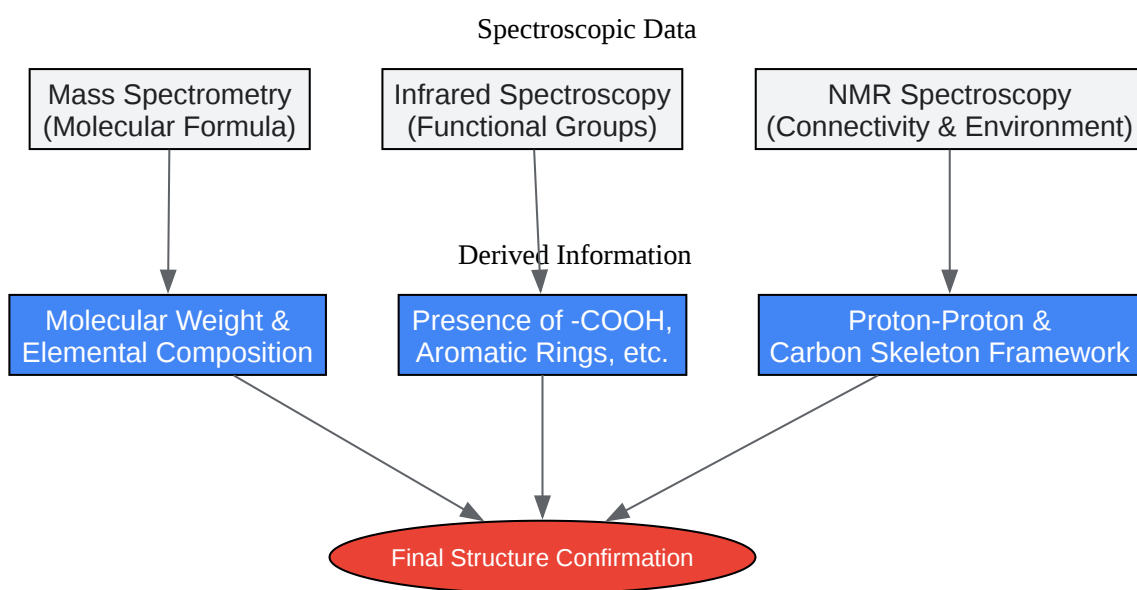
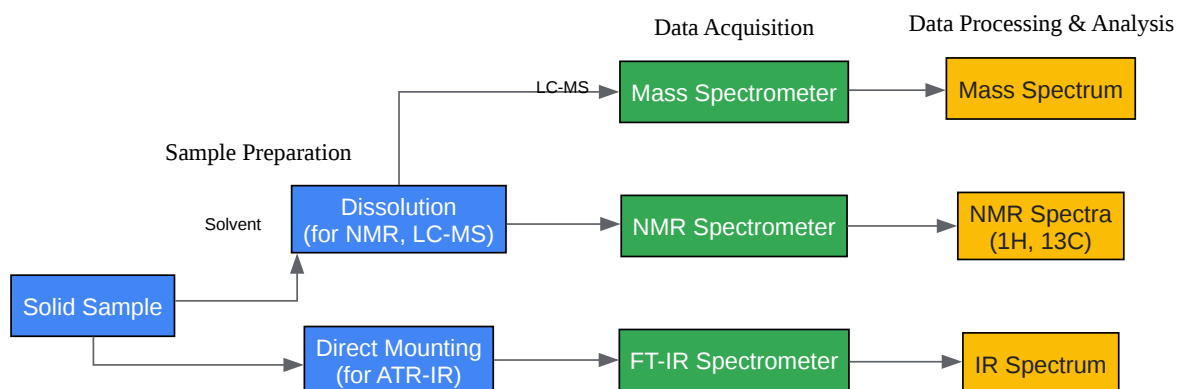
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

- Sample Preparation:
  - For EI (with a direct insertion probe): Place a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer using a direct insertion probe.
  - For ESI (with LC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL). Filter the solution to remove any particulates.<sup>[5]</sup>
- Instrumentation: Use a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap) with the chosen ionization source.<sup>[6]</sup>
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500).
  - For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic analysis.



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